[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone
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Description
The compound “[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a multi-step procedure was used to synthesize a series of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . The structures of the final and intermediate products were determined by spectral analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide detailed information about the atomic structure and arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a series of analogues were screened for their structure-activity relationship . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the yield, melting point, and NMR spectra of a related compound were reported .Mechanism of Action
The mechanism of action of similar compounds has been investigated . For example, one study demonstrated that a related compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
properties
IUPAC Name |
[4-[1-(3-fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-11(12-3-2-4-13(16)9-12)17-5-7-18(8-6-17)15(19)14-10-20-14/h2-4,9,11,14H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWYOQNMJEBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2CCN(CC2)C(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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